molecular formula C24H23NO B8391139 1-Tritylpiperidin-3-one

1-Tritylpiperidin-3-one

Cat. No. B8391139
M. Wt: 341.4 g/mol
InChI Key: YXFHHQINUILDQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Tritylpiperidin-3-one is a useful research compound. Its molecular formula is C24H23NO and its molecular weight is 341.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Tritylpiperidin-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Tritylpiperidin-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-Tritylpiperidin-3-one

Molecular Formula

C24H23NO

Molecular Weight

341.4 g/mol

IUPAC Name

1-tritylpiperidin-3-one

InChI

InChI=1S/C24H23NO/c26-23-17-10-18-25(19-23)24(20-11-4-1-5-12-20,21-13-6-2-7-14-21)22-15-8-3-9-16-22/h1-9,11-16H,10,17-19H2

InChI Key

YXFHHQINUILDQI-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CN(C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Trityl chloride (13.1 g, 47.0 mmol) was added to a stirred suspension of 3-piperidone hydrochloride (5.79 g, 42.7 mmol) and triethylamine (14.9 ml, 107 mmol) in CH2Cl2 (100 ml) and the reaction was stirred for 16 h under N2 at room temperature. The resulting mixture was filtered and the filtrate washed sequentially with H2O and 5% aqueous citric acid, dried over MgSO4 and evaporated under reduced pressure. Trituration with pentane afforded the subtitle compound as a colourless solid (4.8 g, 33%). Rf 0.23 (CH2Cl2/pentane 2/3, v/v). 1H NMR (CDCl3) δ: 2.05 (2H, m), 2.35 (2H, m), 2.45 (2H, m), 2.85 (2H, s), 7.06-7.55 (15H, m).
Quantity
13.1 g
Type
reactant
Reaction Step One
Quantity
5.79 g
Type
reactant
Reaction Step One
Quantity
14.9 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
33%

Synthesis routes and methods II

Procedure details

To a solution of 1.7 mL (24 mmol) of DMSO in 30 mL of dichloromethane at −50° C. was added dropwise 5.5 mL (11.0 mmol) of 2.0 M oxalyl chloride solution in dichloromethane. After 10 min, a solution of 3.85 g (10.0 mmol) of 3-hydroxy-1-(triphenylmethyl)piperidine from Step A in 15 mL of dichloromethane was added dropwise. After 15 min, 7.0 mL (50 mmol) of triethylamine was added dropwise. The reaction mixture was allowed to warm to ambient temperature over 0.5 h. The mixture was diluted with dichloromethane, washed sequentially with water, 5% aqueous citric acid solution, saturated sodium bicarbonate solution, and brine, dried over sodium sulfate and concentrated. Purification by flash chromatography (silica gel, 6% ethyl acetate/hexane) gave 1.95 g (57%) of the title compound as a white crystalline solid.
Name
Quantity
1.7 mL
Type
reactant
Reaction Step One
Quantity
5.5 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3.85 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
7 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
57%

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